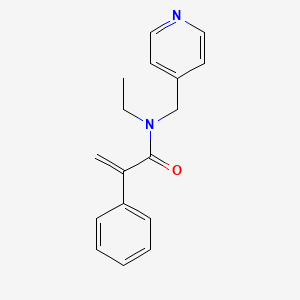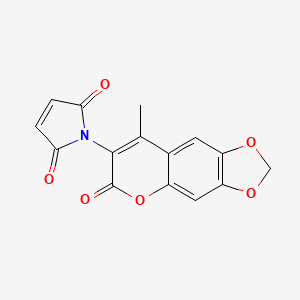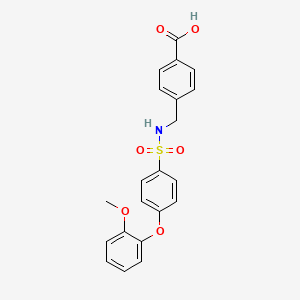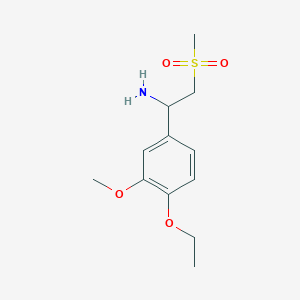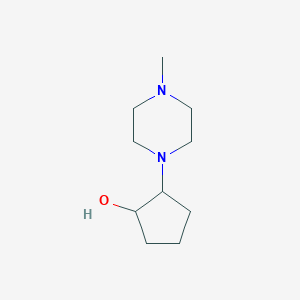
2-(4-甲基哌嗪-1-基)环戊醇
描述
“2-(4-Methylpiperazin-1-YL)cyclopentanol” is a chemical compound with the empirical formula C10H20N2O . It has a molecular weight of 184.28 . This compound is used in scientific research and has a complex molecular structure, which enables various applications in drug discovery and development.
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperazin-1-YL)cyclopentanol” includes a cyclopentanol ring and a methylpiperazine ring . The presence of these rings suggests potential interest for its interaction with receptors or enzymes containing similar binding pockets.Physical and Chemical Properties Analysis
“2-(4-Methylpiperazin-1-YL)cyclopentanol” is a solid compound . Its molecular weight is 184.28 g/mol , and its density is 1.097g/cm^3 . The boiling point is 286.3°C at 760 mmHg, and the flash point is not applicable .科学研究应用
环境化学
作为一种稳定的有机化合物,它可能用作环境采样和分析中的标准品或参照物。其明确的结构和性质有助于仪器校准和环境污染物的评估。
这些应用都利用了2-(4-甲基哌嗪-1-基)环戊醇独特的化学结构,体现了其在科学研究中的多功能性。虽然目前还没有关于该化合物应用的具体文献 ,但上述分析是基于该化合物的已知化学性质及其在各种研究领域的应用潜力。需要注意的是,实际应用需要通过严格的科学实验进行实证验证。
作用机制
Mode of Action
It is suggested that the compound may interact with its targets to induce certain changes, which could potentially influence the biological activity of the target .
Biochemical Pathways
The downstream effects of these pathways could potentially be influenced by the interaction of the compound with its targets .
Pharmacokinetics
These properties could potentially impact the bioavailability of the compound .
Result of Action
It has been suggested that the compound substantially inhibits biofilm formation when added at a concentration of 063 mmol/l or higher .
安全和危害
未来方向
“2-(4-Methylpiperazin-1-YL)cyclopentanol” has been identified as a potential inhibitor of Candida albicans biofilm formation . It is suggested that this compound could be used more efficiently in combination with the existing antifungal drug miconazole to eliminate C. albicans . Furthermore, it may also be useful as a disinfectant for medical devices, such as catheters, to prevent the formation of C. albicans biofilms .
生化分析
Biochemical Properties
2-(4-Methylpiperazin-1-YL)cyclopentanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of biofilms in Candida albicans when used in combination with the antifungal drug miconazole . This interaction suggests that 2-(4-Methylpiperazin-1-YL)cyclopentanol may bind to specific proteins or enzymes involved in biofilm formation, thereby disrupting the process.
Cellular Effects
2-(4-Methylpiperazin-1-YL)cyclopentanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on biofilm formation in Candida albicans indicates that it may interfere with cell signaling pathways essential for biofilm development . Additionally, this compound may alter gene expression patterns related to biofilm formation and maintenance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylpiperazin-1-YL)cyclopentanol have been studied over time The compound’s stability and degradation are crucial factors in its long-term efficacyThe compound’s inhibitory effect on biofilm formation has been observed to persist over time, indicating its potential for sustained activity .
Dosage Effects in Animal Models
The effects of 2-(4-Methylpiperazin-1-YL)cyclopentanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting biofilm formation without causing significant toxicity. At higher doses, potential toxic or adverse effects may be observed. Detailed studies on dosage thresholds and toxicity are necessary to determine the safe and effective use of this compound in animal models .
Metabolic Pathways
2-(4-Methylpiperazin-1-YL)cyclopentanol is involved in specific metabolic pathways It interacts with enzymes and cofactors that facilitate its metabolismUnderstanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Methylpiperazin-1-YL)cyclopentanol within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(4-Methylpiperazin-1-YL)cyclopentanol affects its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAMIGVRCHNECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660740 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-53-8 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 2-(4-Methylpiperazin-1-YL)cyclopentanol against Candida albicans biofilms?
A1: The research paper identifies heat shock protein 90 (Hsp90) as the proposed target for 2-(4-Methylpiperazin-1-YL)cyclopentanol. While the exact mechanism is not fully elucidated in the study [], it suggests that the compound's interaction with Hsp90 disrupts essential cellular processes in Candida albicans, ultimately inhibiting its ability to form biofilms. Further research is needed to fully understand the downstream effects of this interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


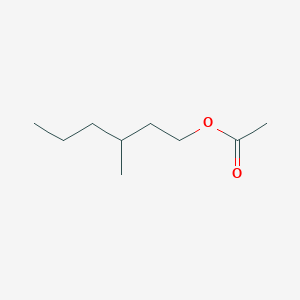
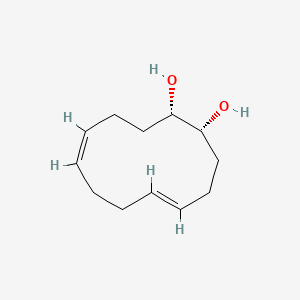

![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)
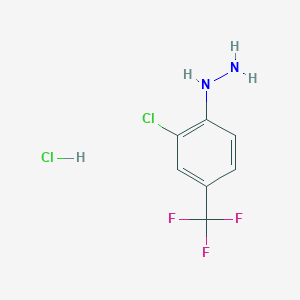

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)

